(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Overview
Description
“(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C12H13F2NO2 and a molecular weight of 241.23 g/mol . It is not intended for human or veterinary use and is for research use only .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Structural Analysis
The compound (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone, although not directly mentioned, is structurally related to compounds studied for their synthesis techniques, crystal structures, and molecular conformations. For instance, Huang et al. (2021) and Yang et al. (2021) explored the synthesis and crystal structure of closely related compounds. They utilized a three-step substitution reaction for synthesis and confirmed the structure through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) was applied for molecular structure calculation, revealing consistency with crystal structures obtained from X-ray diffraction. Further analysis included molecular electrostatic potential and frontier molecular orbitals investigation, uncovering some physicochemical properties of the compounds (Huang et al., 2021) (Yang et al., 2021).
Pharmaceutical Synthesis
The compound also shares structural similarities with molecules in pharmaceutical synthesis. Zheng Rui (2010) discussed the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, highlighting the use of piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This process, involving amidation, Friedel-crafts acylation, and hydration, yielded a significant overall yield and the structures of intermediates and the target compound were confirmed with 1H NMR (Rui, 2010).
Antimicrobial Activity
Compounds structurally akin to this compound have been evaluated for antimicrobial properties. Mallesha and Mohana (2014) synthesized a series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which were characterized and tested for in vitro antibacterial and antifungal activities. Some compounds showed notable antimicrobial activity against pathogenic bacterial and fungal strains, suggesting the potential of structurally similar compounds for antimicrobial applications (Mallesha & Mohana, 2014).
Properties
IUPAC Name |
(3,4-difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-10-2-1-9(5-11(10)14)12(17)15-4-3-8(6-15)7-16/h1-2,5,8,16H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYIXWLNBWISMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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